Class-Level ALDH1A3 Inhibitory Potency: Benzyloxybenzaldehyde Scaffold Establishes Baseline Activity in the Sub-Micromolar Range
While no direct head-to-head assay data exists for the exact compound CAS 590360-22-8, the benzyloxybenzaldehyde class to which it belongs has demonstrated potent, sub-micromolar inhibition of the cancer target ALDH1A3. The most potent compounds in the class, ABMM-15 (p-chlorophenyl analogue) and ABMM-16 (isomeric p-chlorophenyl analogue), inhibited ALDH1A3 with IC50 values of 0.23 µM and 1.29 µM, respectively, in an NAD+-dependent spectrophotometric assay [1]. This establishes a rigorous class-level baseline against which the value of novel analogues, including the 4-fluorobenzyl derivative, can be assessed. The lack of significant cytotoxicity for these active analogues on A549 and H1299 cell lines further supports the scaffold's potential [1].
| Evidence Dimension | Inhibition of human ALDH1A3 enzyme |
|---|---|
| Target Compound Data | No direct data available for CAS 590360-22-8 |
| Comparator Or Baseline | ABMM-15: IC50 = 0.23 µM; ABMM-16: IC50 = 1.29 µM |
| Quantified Difference | N/A (class-level baseline only) |
| Conditions | NAD+-dependent oxidation of propionaldehyde; recombinant human ALDH1A3 |
Why This Matters
This data defines the potency range achievable with this scaffold, providing a crucial benchmark for evaluating the yet-uncharacterized 5-chloro-4-fluorobenzyl analogue and justifying its synthesis as a logical part of a lead optimization campaign.
- [1] Ibrahim, A. I. M., Ikhmais, B. A., Batlle, E., AbuHarb, W. K., Jha, V., Jaradat, K. T., Jiménez, R., Pequerul, R., Parés, X., Farrés, J., & Pors, K. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. View Source
